molecular formula C19H16F3N3O2S B2862639 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE CAS No. 1421496-44-7

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE

Cat. No.: B2862639
CAS No.: 1421496-44-7
M. Wt: 407.41
InChI Key: ZPZMXXXTGQYTGY-UHFFFAOYSA-N
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Description

2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a piperidine ring through a methanone bridge. The compound also contains a trifluoromethyl-substituted pyridine moiety, which contributes to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Future Directions

Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone”, are a promising area of research in medicinal chemistry. Future research may focus on further understanding their mechanisms of action, optimizing their synthesis, and evaluating their efficacy and safety in more in-depth preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . The trifluoromethyl-pyridine moiety is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a trifluoromethylated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate coupling reactions, as well as the use of microwave irradiation or other advanced techniques to accelerate reaction times . Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)12-5-6-16(23-11-12)27-13-7-9-25(10-8-13)18(26)17-24-14-3-1-2-4-15(14)28-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZMXXXTGQYTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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